molecular formula C53H83NO14 B1144715 (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin CAS No. 1062122-63-7

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin

カタログ番号: B1144715
CAS番号: 1062122-63-7
分子量: 958.2 g/mol
InChIキー: PRSJHEVLVQFMHJ-FRLQEACCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is a derivative of rapamycin, a well-known macrolide compound with potent immunosuppressive and antiproliferative properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin typically involves the modification of the rapamycin molecule. The process includes the cleavage of specific bonds within the rapamycin structure, followed by the introduction of a hydroxyethyl group at the 4-O position. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired regioselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its desired form.

化学反応の分析

Types of Reactions: (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or hydrocarbons.

科学的研究の応用

Longevity Medicine

Rapamycin is primarily known for its role as an inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and metabolism. Studies have indicated that mTOR inhibition can extend lifespan in various organisms, including mice. The application of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] rapamycin in longevity research is promising due to its enhanced bioavailability compared to traditional rapamycin formulations.

Case Study: Bioavailability and Efficacy

A recent study demonstrated that compounded formulations of rapamycin showed a mean blood concentration of 2.93 ng/mL, highlighting the need for improved formulations like this compound to enhance absorption and efficacy in promoting longevity . This compound's structural modifications may result in better pharmacokinetics and therapeutic outcomes.

Cancer Treatment

The anti-cancer properties of rapamycin derivatives have been well-documented. This compound has shown potential in inhibiting tumor growth through its action on mTOR pathways.

Application in Brain Tumors

Research indicates that this compound can inhibit the growth of solid tumors, particularly in brain cancers. A patent outlines its use for treating non-lymphatic brain tumors, suggesting a targeted approach to cancer therapy .

Neuroprotection

Recent studies have explored the neuroprotective effects of rapamycin derivatives in neurodegenerative diseases such as Alzheimer’s disease. The ERAP trial is currently evaluating the effects of rapamycin on cerebral glucose uptake in patients with early-stage Alzheimer's disease.

Clinical Trial Insights

The ERAP trial involves administering a weekly dose of 7 mg of rapamycin over six months, focusing on changes in cerebral glucose metabolism as measured by positron emission tomography (PET) scans . Preliminary findings suggest that mTOR inhibition may reverse cognitive deficits and improve synaptic plasticity, supporting the potential use of this compound as a therapeutic agent for Alzheimer's disease.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are crucial for understanding its therapeutic window and safety profile. Studies have indicated that this compound is well-tolerated with minimal adverse effects, making it a viable candidate for long-term therapies .

作用機序

The mechanism of action of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin involves its interaction with specific molecular targets, such as the mammalian target of rapamycin (mTOR) pathway. This interaction leads to the inhibition of mTOR activity, which plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting mTOR, the compound can exert its antiproliferative and immunosuppressive effects.

類似化合物との比較

    Everolimus: A derivative of rapamycin with similar immunosuppressive properties.

    Temsirolimus: Another rapamycin derivative used in cancer therapy.

    Sirolimus: The parent compound of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, known for its immunosuppressive effects.

Uniqueness: this compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other rapamycin derivatives. These modifications can influence its binding affinity, stability, and overall efficacy in various applications.

生物活性

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is a derivative of rapamycin, a well-known macrolide with significant biological activity, particularly as an immunosuppressant and anticancer agent. This compound exhibits unique pharmacological properties due to its structural modifications, which enhance its therapeutic potential while minimizing adverse effects.

  • Molecular Formula : C53 H82 N Na O14
  • Molecular Weight : 980.206 g/mol
  • SMILES Notation : COC@@H\C(=C\C=C\C=CC@@H](C)C[C@@H](C)C(=O)[C@H](OC)[C@H](O)\C(=CC@@H](C)C(=O)\C=C$$C@H](C)C[C@@H]3CCC@@HC@@HOC)\C)\C

The biological activity of this compound primarily involves its interaction with the mammalian target of rapamycin (mTOR). The compound binds to FKBP12, forming a complex that inhibits mTOR signaling pathways, which are crucial for cell growth and proliferation. This inhibition leads to:

  • Immunosuppression : By downregulating interleukin-2 (IL-2) induced T cell proliferation, it helps prevent allograft rejection in transplant patients.
  • Antiproliferative Effects : The compound induces cell cycle arrest in the G1 phase, thereby inhibiting tumor growth.

Biological Activity and Case Studies

Recent studies have highlighted the biological activity of rapamycin derivatives, including this compound:

  • Clinical Trials in ALS Patients :
    • A phase 2 trial assessed the safety and efficacy of rapamycin in amyotrophic lateral sclerosis (ALS) patients. The study found that while primary outcomes were not met, secondary outcomes showed a decrease in pro-inflammatory cytokines like IL-18 and an increase in regulatory T cells among treated patients .
  • Anticancer Properties :
    • Research indicates that rapamycin derivatives can suppress tumor cell growth by inhibiting mTOR pathways. For instance, studies on various cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit cell proliferation effectively .
  • Pharmacokinetics :
    • A study focused on the pharmacokinetics of 40-O-[2-hydroxyethyl]rapamycin (RAD), a closely related compound, showed promising results in terms of safety and immunosuppressive efficacy in liver transplant models. It was noted that RAD could effectively prevent rejection while having a favorable side effect profile compared to traditional immunosuppressants like cyclosporine .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
ImmunosuppressionDecreased IL-18 levels and increased Treg cells
Anticancer ActivityInduction of apoptosis in cancer cell lines
PharmacokineticsEffective immunosuppression in liver transplantation

特性

CAS番号

1062122-63-7

分子式

C53H83NO14

分子量

958.2 g/mol

IUPAC名

(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C53H83NO14/c1-33(16-12-11-13-17-35(3)45(64-8)32-41-22-20-39(7)53(63,68-41)50(59)51(60)54-25-15-14-18-42(54)52(61)62)28-37(5)47(57)49(66-10)48(58)38(6)30-36(4)43(56)23-19-34(2)29-40-21-24-44(67-27-26-55)46(31-40)65-9/h11-13,16-17,19,23,30,33-34,36-37,39-42,44-46,48-49,55,58,63H,14-15,18,20-22,24-29,31-32H2,1-10H3,(H,61,62)/b13-11+,16-12+,23-19+,35-17+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1

InChIキー

PRSJHEVLVQFMHJ-FRLQEACCSA-N

異性体SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)/C)O)OC)/C)OC

正規SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)OCCO)C)O)OC)C)OC

同義語

(2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。